4-[2-(3,4-Dimethoxyphenyl)-1,2-dibromoethyl]-1,2-dimethoxybenzene

Conformational analysis NMR spectroscopy Steric effects

4-[2-(3,4-Dimethoxyphenyl)-1,2-dibromoethyl]-1,2-dimethoxybenzene (CAS 320576-20-3) is a symmetric vicinal dibromide with the formula C18H20Br2O4 and a molecular weight of 460.16 g/mol. It features a 1,2-dibromoethyl bridge connecting two 3,4-dimethoxyphenyl rings and is used as a synthetic intermediate.

Molecular Formula C18H20Br2O4
Molecular Weight 460.2 g/mol
Cat. No. B12091217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(3,4-Dimethoxyphenyl)-1,2-dibromoethyl]-1,2-dimethoxybenzene
Molecular FormulaC18H20Br2O4
Molecular Weight460.2 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(C(C2=CC(=C(C=C2)OC)OC)Br)Br)OC
InChIInChI=1S/C18H20Br2O4/c1-21-13-7-5-11(9-15(13)23-3)17(19)18(20)12-6-8-14(22-2)16(10-12)24-4/h5-10,17-18H,1-4H3
InChIKeyMBBHHOGFBDEQMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[2-(3,4-Dimethoxyphenyl)-1,2-dibromoethyl]-1,2-dimethoxybenzene (CAS 320576-20-3) for Research Supply: Key Properties and Chemical Class


4-[2-(3,4-Dimethoxyphenyl)-1,2-dibromoethyl]-1,2-dimethoxybenzene (CAS 320576-20-3) is a symmetric vicinal dibromide with the formula C18H20Br2O4 and a molecular weight of 460.16 g/mol . It features a 1,2-dibromoethyl bridge connecting two 3,4-dimethoxyphenyl rings and is used as a synthetic intermediate . Its chemical information is registered in authoritative databases like ChEMBL (ID CHEMBL2386228) [1].

Why Generic 1,2-Diarylethane or Vicinal Dibromide Analogs Cannot Substitute for 4-[2-(3,4-Dimethoxyphenyl)-1,2-dibromoethyl]-1,2-dimethoxybenzene


Direct substitution with unsubstituted or mono-substituted 1,2-dibromo-1,2-diarylethane analogs is not scientifically valid. The specific 3,4-dimethoxy substitution pattern on both aromatic rings critically alters the electronic environment of the dibromoethyl bridge, which dictates a distinct conformational equilibrium of rotamers and, consequently, its specific reactivity in elimination or coupling chemistries [1]. This unique spatial and electronic arrangement is not replicated by simpler analogs like 1,2-dibromo-1,2-diphenylethane or mono-methoxy derivatives, making the target compound uniquely suited for the synthesis of specific tetramethoxy-substituted scaffolds [2].

Quantitative Evidence for Differentiating 4-[2-(3,4-Dimethoxyphenyl)-1,2-dibromoethyl]-1,2-dimethoxybenzene from Closest Analogs


Conformational Analysis: Steric and Electronic Tuning by 3,4-Dimethoxy Substituents vs. 4-Nitro Analog

The vicinal 1H NMR coupling constant (JHH) is a highly sensitive probe of the conformational equilibrium in 1,2-disubstituted ethanes. For the target compound, the specific 3,4-dimethoxy substitution pattern induces a distinct electrostatic interaction between the C-O bonds and the C-Br bonds, stabilizing a particular rotamer population compared to a 4-nitro-substituted analog. This leads to a measurable difference in the observed JHH value [1].

Conformational analysis NMR spectroscopy Steric effects

Ligand Efficiency: Sub-micromolar Sigma-2 Receptor Affinity vs. Structurally Similar Scattergun Binders

The target compound has been evaluated for its binding affinity to the sigma-2 receptor. In a displacement assay using [3H]DTG on rat PC12 cell membranes, it demonstrated a Ki of 90 nM [1]. This indicates a specific, moderate-to-high affinity interaction with a therapeutically relevant target. This contrasts with other dibromo analogs identified in binding databases that show no detectable affinity at the same target , highlighting the structural specificity conferred by the 3,4-dimethoxy substitution pattern.

Sigma receptor Ligand binding Affinity

Physicochemical Property Differentiation: Lipophilicity (AlogP) of 5.15 vs. Non-Halogenated Ethane Analog

The computed partition coefficient (AlogP) for the compound is 5.15 [1], a value significantly higher than that of the non-brominated analog 1,2-bis(3,4-dimethoxyphenyl)ethane (AlogP ≈ 3.64). This substantial increase in lipophilicity, driven by the two bromine atoms, directly impacts membrane permeability, non-specific binding, and chromatographic retention times, making it a more suitable scaffold for applications where higher logP is required.

Lipophilicity ADME Drug-likeness

Molecular Descriptors: Increased Heavy Atom Count (24) and Topological Polar Surface Area (36.92 Ų) vs. De-bromo Analog

The presence of two bromine atoms contributes significantly to the compound's molecular descriptors. Its heavy atom count is 24 and its topological polar surface area (TPSA) is 36.92 Ų [1]. These values are distinctly different from non-brominated analogs like 1,2-bis(3,4-dimethoxyphenyl)ethane (heavy atoms: 22, TPSA: 36.92 Ų). The increased heavy atom count and identical TPSA indicate a unique molecular volume-to-polarity ratio, which can influence its physical properties like boiling point and crystal packing.

Molecular descriptors Chemoinformatics TPSA

Synthetic Utility: Single-Step Access to 1,2-Bis(3,4-dimethoxyphenyl)acetylene via Dehydrobromination

The compound's vicinal dibromide motif serves as a latent alkyne. Unlike its non-halogenated ethane analog, which requires harsh dehydrogenation, this compound undergoes facile double dehydrobromination under basic conditions to yield the synthetically valuable 1,2-bis(3,4-dimethoxyphenyl)acetylene . This transformation is a key differentiator, enabling access to a tetramethoxy-substituted diaryl alkyne building block, which is a crucial intermediate for click chemistry or materials science applications.

Organic synthesis Alkyne Building block

Procurement-Driven Application Scenarios for 4-[2-(3,4-Dimethoxyphenyl)-1,2-dibromoethyl]-1,2-dimethoxybenzene


Sigma-2 Receptor Probe Development

A medicinal chemistry team synthesizing potential sigma-2 receptor ligands will select this compound over generic 1,2-dibromo-1,2-diphenylethane because the 3,4-dimethoxy-substituted compound has a verified Ki of 90 nM at sigma-2 [1]. This provides a crucial SAR starting point that is not available with simpler, inactive analogs, accelerating hit-to-lead optimization.

Facile Synthesis of a Tetramethoxy-Substituted Diaryl Alkyne Building Block

A process chemist requiring 1,2-bis(3,4-dimethoxyphenyl)acetylene for a Sonogashira coupling will procure this dibromide as the ideal precursor. It enables a clean, one-step dehydrobromination to the desired alkyne, directly circumventing the difficult and low-yielding dehydrogenation of the corresponding ethane, thus improving synthesis efficiency and reducing step-count .

Conformational Studies on Vicinal Dibromides

A physical organic chemist investigating the influence of remote substituents on the conformational dynamics of 1,2-di-substituted ethanes will choose this target. Its unique 3,4-dimethoxy pattern allows for comparison with previously studied analogs (e.g., 4-nitro, 4-methoxy), contributing to a systematic understanding of stereoelectronic effects as probed by vicinal NMR coupling constants [2].

Lipophilic Scaffold Engineering

A drug discovery project aiming to improve the lipophilicity of a lead series will specifically choose this compound. Its calculated AlogP of 5.15, a +1.51 logP unit increase over the non-brominated 1,2-bis(3,4-dimethoxyphenyl)ethane, serves as a targeted approach to modulate membrane permeability and non-specific binding characteristics in a predictable manner [3].

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